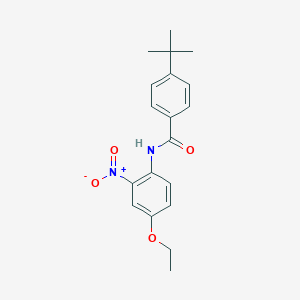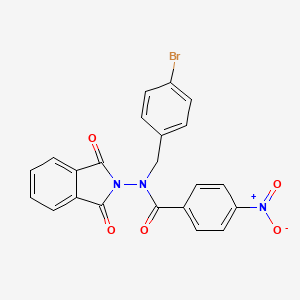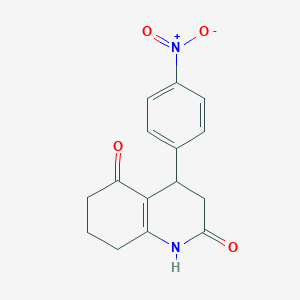
4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as NQO1, is a compound that has been extensively studied for its potential therapeutic applications. This compound is a potent antioxidant and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is complex and not fully understood. This compound has been shown to have potent antioxidant activity, which may contribute to its therapeutic effects. 4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been shown to inhibit the activity of certain enzymes, which may contribute to its anticancer effects.
Biochemical and Physiological Effects
4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has a variety of biochemical and physiological effects. This compound has been shown to have potent antioxidant activity, which may protect cells from oxidative damage. 4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been shown to have anticancer effects, which may be due to its ability to inhibit the activity of certain enzymes. Additionally, 4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has several advantages and limitations for lab experiments. One advantage is that it has potent antioxidant activity, which may make it useful in a variety of assays. However, 4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a complex compound that is difficult to synthesize, which may limit its use in some experiments. Additionally, the mechanism of action of 4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is not fully understood, which may make it difficult to interpret the results of some experiments.
Direcciones Futuras
There are several future directions for the study of 4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. One direction is to further investigate the mechanism of action of this compound. This may help to identify new therapeutic applications for 4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. Another direction is to investigate the potential use of 4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione as a biomarker for cancer and other diseases. Additionally, further research is needed to optimize the synthesis of 4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione and to develop new methods for its use in lab experiments.
Conclusion
In conclusion, 4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a complex compound that has been extensively studied for its potential therapeutic applications. This compound has potent antioxidant activity and has been shown to have a variety of biochemical and physiological effects. While there are limitations to the use of 4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in lab experiments, there are also many potential future directions for its study. Further research is needed to fully understand the mechanism of action of 4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione and to identify new therapeutic applications for this compound.
Métodos De Síntesis
The synthesis of 4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a complex process that involves several steps. The starting material for this synthesis is 4-nitrobenzaldehyde, which is converted to 4-nitrophenylhydrazone. This compound is then reacted with 2,3-dimethyl-1,4-dihydroquinoline to form the final product, 4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. The synthesis of 4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a challenging process that requires a high level of expertise and careful attention to detail.
Aplicaciones Científicas De Investigación
4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been extensively studied for its potential therapeutic applications. This compound has been shown to have potent antioxidant activity and has been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and other conditions. 4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been studied for its potential use as a biomarker for cancer and other diseases.
Propiedades
IUPAC Name |
4-(4-nitrophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-13-3-1-2-12-15(13)11(8-14(19)16-12)9-4-6-10(7-5-9)17(20)21/h4-7,11H,1-3,8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZZPZOPIXAXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methyl-2-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)-2-furamide](/img/structure/B5153786.png)
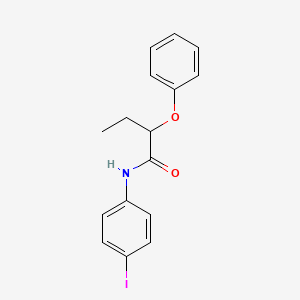
![N-[5-(1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B5153800.png)
![2-methoxy-N-(1-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5153807.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-bromophenol](/img/structure/B5153814.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5153816.png)
![6-bromo-4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5153823.png)
![N-(3-fluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5153832.png)
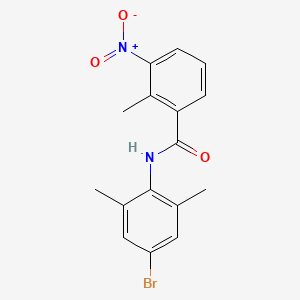
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbenzamide](/img/structure/B5153852.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxamide](/img/structure/B5153867.png)
![N,N-diethyl-4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B5153875.png)
